molecular formula C10H16 B124742 alpha-Pinene CAS No. 80-56-8

alpha-Pinene

Cat. No.: B124742
CAS No.: 80-56-8
M. Wt: 136.23 g/mol
InChI Key: GRWFGVWFFZKLTI-UHFFFAOYSA-N
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Description

Alpha-pinene is an organic compound belonging to the terpene class. It is one of the two isomers of pinene, the other being beta-pinene. This compound is a bicyclic monoterpene with the molecular formula C10H16. It is found in the essential oils of many coniferous trees, notably the Pinus and Picea species, as well as in the essential oils of rosemary (Rosmarinus officinalis) and Satureja myrtifolia . This compound is known for its distinctive pine-like aroma and is widely used in fragrances, flavorings, and medicines .

Mechanism of Action

Alpha-Pinene (α-Pinene) is a monoterpene found in many plants’ essential oils, known for its wide range of pharmacological activities . This article will explore the mechanism of action of α-Pinene, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary targets of α-Pinene are diverse, reflecting its broad range of pharmacological activities. It has been shown to have an inhibitory effect on inflammation, including the inhibition of NF-kB, LTB4, and IL-1β . In cancer cells, α-Pinene targets cell cycle regulators, leading to cell cycle arrest . It also targets bacterial cells, exhibiting antibacterial properties .

Mode of Action

α-Pinene interacts with its targets in various ways, leading to different outcomes depending on the target. For instance, in cancer cells, α-Pinene prevents cell proliferation by causing cell cycle arrest at the G2/M phase . It also modulates the inflammatory response by inhibiting key inflammatory mediators such as NF-kB, LTB4, and IL-1β . In bacterial cells, α-Pinene induces heat shock, modifying the DnaKJE-σ32 complex .

Biochemical Pathways

α-Pinene affects several biochemical pathways. It induces oxidative stress in roots, enhancing the generation of reactive oxygen species (ROS), leading to increased lipid peroxidation, disruption of membrane integrity, and elevated antioxidant enzyme levels . In cancer cells, α-Pinene modulates the NF-kB signaling pathway, resulting in reduced nuclear translocation of NF-kB p65 and decreased total intracellular NF-kB p65 levels .

Pharmacokinetics

Research has shown that nanoemulsion-based formulations can be used to improve the delivery of α-pinene, enhancing its therapeutic efficacy and cytotoxicity activity .

Result of Action

The molecular and cellular effects of α-Pinene’s action are diverse. It has been shown to inhibit the growth of bacteria , modulate the inflammatory response , and prevent cell proliferation in cancer cells . These effects are often associated with the induction of oxidative stress, modulation of inflammatory mediators, and alteration of cell cycle regulation.

Action Environment

The action, efficacy, and stability of α-Pinene can be influenced by various environmental factors. For instance, the formulation of α-Pinene into nanoemulsions can enhance its therapeutic efficacy . Additionally, the relative abundance of different stereoisomers of α-Pinene can vary within species, potentially influencing its biological activity .

Safety and Hazards

Alpha-Pinene is harmful if swallowed, inhaled, or absorbed through skin . High concentrations are extremely destructive to mucous membrane and upper respiratory tract, eyes, and skin . It is also flammable .

Biochemical Analysis

Biochemical Properties

Alpha-Pinene has been shown to exert antioxidant activity . It interacts with various biomolecules, including oxidant markers, nitrite, and malondialdehyde in both cortex and striatum . In addition, this compound counteracts the fall in antioxidant enzymes, including superoxide dismutase, catalase, and glutathione in the cortex and striatum .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by improving changes in body weight, rotarod activity, time taken to cross the narrow beam, and locomotor activity . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It significantly decreases the elevation in oxidant markers, nitrite, and malondialdehyde in both cortex and striatum . It also counteracts the fall in antioxidant enzymes, including superoxide dismutase, catalase, and glutathione in the cortex and striatum .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to alleviate motor activity in an animal model of Huntington’s Disease via enhancing antioxidant capacity .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

It could interact with transporters or binding proteins, as well as affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently being researched . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-pinene can be synthesized through various methods, including the distillation of turpentine obtained from pine trees. The process involves collecting pine needles, drying them, grinding them, and then performing reflux extraction with 60% alcohol. The resulting turpentine is then subjected to fractional distillation to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of the paper pulping process from crude sulfate turpentine. The turpentine is distilled to separate this compound from other components .

Chemical Reactions Analysis

Types of Reactions: Alpha-pinene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some of the key reactions include:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: this compound oxide.

    Reduction: Pinane.

    Substitution: Halogenated this compound derivatives.

Comparison with Similar Compounds

Alpha-pinene is often compared with its isomer, beta-pinene, as well as other similar compounds such as camphene, limonene, and 3-carene:

    Beta-pinene: Both this compound and beta-pinene are monoterpenes found in essential oils of coniferous trees.

    Camphene: Camphene is another monoterpene with a similar structure to this compound but differs in its chemical reactivity and applications.

    Limonene: Limonene is a monocyclic monoterpene with a citrus aroma, commonly found in citrus fruit peels. It has different chemical properties and applications compared to this compound.

    3-Carene: 3-Carene is a bicyclic monoterpene with a sweet, pungent odor.

This compound’s unique chemical structure and reactivity make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2,6,6-trimethylbicyclo[3.1.1]hept-2-ene
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InChI

InChI=1S/C10H16/c1-7-4-5-8-6-9(7)10(8,2)3/h4,8-9H,5-6H2,1-3H3
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InChI Key

GRWFGVWFFZKLTI-UHFFFAOYSA-N
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Canonical SMILES

CC1=CCC2CC1C2(C)C
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Molecular Formula

C10H16
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Related CAS

6993-66-4
Record name Bicyclo[3.1.1]hept-2-ene, 2,6,6-trimethyl-, dimer
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DSSTOX Substance ID

DTXSID4026501
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Molecular Weight

136.23 g/mol
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Physical Description

Alpha-pinene appears as a clear colorless liquid with a turpentine odor. Flash point 91 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Used as a solvent., Liquid, Colorless liquid with an odor of turpentine; [HSDB], Colourless mobile liquid; warm, resinous, pine-like aroma
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Boiling Point

313.2 °F at 760 mmHg (NTP, 1992), 156 °C at 760 mm Hg
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Flash Point

91 °F (NTP, 1992), 33 °C, 91 °F (33 °C) (CLOSED CUP)
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Solubility

ALMOST INSOLUBLE IN PROPYLENE GLYCOL & GLYCERINE, Sol in alcohol, chloroform, ether, glacial acetic acid, fixed oils, In water, 2.49 mg/L at 25 °C, Insoluble in water; soluble in oils, Soluble (in ethanol)
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Density

0.858 (USCG, 1999) - Less dense than water; will float, Density: 0.8592 at 20 °C/4 °C, DENSITY: 0.8625 AT 15 °C, 0.855-0.860
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Vapor Density

4.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.7 (Air = 1)
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Vapor Pressure

10 mmHg at 99.1 °F (NTP, 1992), 4.75 [mmHg], 4.75 mm Hg at 25 °C
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Color/Form

Colorless, transparent liquid, COLORLESS, MOBILE LIQUID

CAS No.

80-56-8, 25766-18-1, 2437-95-8
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Melting Point

-67 °F (NTP, 1992), -62.5 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Pinene
Reactant of Route 2
alpha-Pinene
Reactant of Route 3
alpha-Pinene
Reactant of Route 4
alpha-Pinene
Reactant of Route 5
alpha-Pinene
Reactant of Route 6
Reactant of Route 6
alpha-Pinene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.